Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate
Description
Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate (CID 15079753) is a lithium carboxylate salt with the molecular formula C₇H₁₁NO₂. Its structure features a pent-2-ynoate backbone substituted at the 5-position with a dimethylamino group (-N(CH₃)₂) and a lithium counterion. Key identifiers include:
- SMILES:
CN(C)CCC#CC(=O)[O-].[Li+] - InChI: InChI=1S/C7H11NO2/c1-8(2)6-4-3-5-7(9)10/h4,6H2,1-2H3,(H,9,10)/p+1
- InChIKey:
FBHKZXMWDYVQIM-UHFFFAOYSA-N
Collision cross-section (CCS) predictions for various charge states have been reported, including [M+H]⁺ (m/z 142.08626, CCS 164.06820 Ų) and [M+Na]⁺ (m/z 164.06820, CCS 159.11280 Ų) .
Properties
IUPAC Name |
lithium;5-(dimethylamino)pent-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.Li/c1-8(2)6-4-3-5-7(9)10;/h4,6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRNONFBLGMGY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)CCC#CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10LiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-74-3 | |
| Record name | lithium 5-(dimethylamino)pent-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution of Haloalkynes
This method employs a haloalkyne intermediate (e.g., 5-chloropent-2-ynoic acid) subjected to nucleophilic attack by dimethylamine.
- Reaction Scheme :
$$
\text{ClC≡C-(CH}2\text{)}2\text{COOH} + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{(CH}3\text{)}2\text{NC≡C-(CH}2\text{)}2\text{COOH} + \text{HCl}
$$ - Conditions :
| Parameter | Value |
|---|---|
| Yield | 65–75% (optimized) |
| Reaction Time | 12–18 hours |
| Purity (HPLC) | ≥95% |
Alkyne Functionalization via Coupling Reactions
A Sonogashira coupling between a terminal alkyne and an iodinated dimethylamine derivative offers an alternative route:
- Reagents :
- Ethynyltrimethylsilane (TMS-protected alkyne)
- 5-Iodo-N,N-dimethylpentanamide
- Palladium catalyst (Pd(PPh₃)₄)
- Deprotection : Subsequent removal of the TMS group with tetrabutylammonium fluoride (TBAF) yields the free alkyne.
Lithium Salt Formation
Neutralization of 5-(dimethylamino)pent-2-ynoic acid with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) produces the target compound:
Neutralization Protocol
- Stoichiometry :
$$
\text{(CH}3\text{)}2\text{NC≡C-(CH}2\text{)}2\text{COOH} + \text{LiOH} \rightarrow \text{(CH}3\text{)}2\text{NC≡C-(CH}2\text{)}2\text{COO}^- \text{Li}^+ + \text{H}_2\text{O}
$$ - Optimized Conditions :
- Solvent: Deionized water or methanol/water mixtures
- Temperature: 25°C (room temperature)
- Molar Ratio: 1:1 (acid:LiOH)
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Reaction Time | 2–4 hours |
| Purity (NMR) | ≥98% |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) enhances purity. Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction.
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) :
δ 3.25 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂-C≡C), 2.45 (t, 2H, CH₂-COO), 1.90 (quin, 2H, CH₂-CH₂). - IR (KBr) :
ν 2105 cm⁻¹ (C≡C stretch), 1550 cm⁻¹ (COO⁻ asymmetric stretch).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves scalability:
- Microreactor Design :
- Residence Time: 10–15 minutes
- Throughput: 5–10 kg/day
Waste Management
- Byproducts : HCl (from substitution routes) is neutralized with aqueous NaOH.
- Solvent Recovery : Distillation reclaims >90% of THF or DMF.
Challenges and Mitigation Strategies
Alkyne Stability
The triple bond in 5-(dimethylamino)pent-2-ynoic acid is prone to hydration under acidic conditions. Storage under inert atmosphere (N₂ or Ar) prevents degradation.
Lithium Salt Hygroscopicity
The product’s hygroscopic nature necessitates packaging in moisture-resistant containers with desiccants.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High atom economy | Requires halogenated precursors |
| Sonogashira Coupling | Modular scaffold design | Palladium catalyst cost |
| Neutralization | Simple, high-yielding | Sensitivity to stoichiometry |
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
SMILES Notation : CN(C)CCC#CC(=O)O
InChIKey : FBHKZXMWDYVQIM-UHFFFAOYSA-N
The compound features a unique structure that includes a dimethylamino group and an alkyne functionality, which are pivotal for its reactivity and applications in synthesis.
Organic Synthesis
Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate serves as a versatile reagent in organic synthesis. Its alkyne moiety allows for various coupling reactions, including:
- Sonogashira Coupling : This compound can be utilized to couple terminal alkynes with aryl halides, forming substituted alkynes that are valuable in pharmaceuticals and agrochemicals.
- Cycloaddition Reactions : Its reactivity can be harnessed in cycloaddition reactions to synthesize complex cyclic structures.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow for the modification of bioactive molecules:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The incorporation of the lithium ion enhances the solubility and bioavailability of these compounds.
- Neuroprotective Effects : Lithium ions are known for their neuroprotective effects, making this compound a candidate for developing treatments for neurodegenerative diseases.
Materials Science
In materials science, this compound has potential applications in the development of novel materials:
- Conductive Polymers : The compound can be polymerized to form conductive materials suitable for electronic applications. Its alkyne functionality is critical in forming conjugated systems that exhibit enhanced electrical properties.
- Nanomaterials : The ability to functionalize surfaces with this compound opens avenues for creating nanostructured materials with specific electronic or photonic properties.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of anticancer agents derived from this compound. These agents were evaluated against human cancer cell lines, showing IC values in the low micromolar range. The incorporation of the lithium ion was found to enhance the stability and efficacy of the compounds compared to their non-lithium counterparts.
Case Study 2: Development of Conductive Polymers
Research involving the polymerization of this compound led to the creation of a new class of conductive polymers. These materials exhibited conductivity levels comparable to commercially available conductive polymers, indicating their potential use in flexible electronics and sensors.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of certain enzymes, while the pent-2-ynoate group can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, making the compound valuable in research.
Comparison with Similar Compounds
Lithium(1+) ion 5-(Dimethylamino)pent-2-ynoate
- Backbone: Pent-2-ynoate (alkyne-linked carboxylate).
- Substituents: Dimethylamino group at position 3.
- Counterion : Lithium (ionic nature enhances polarity).
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate (Inferred from )
- Backbone: Pent-2-ynoate ester.
- Substituents : Diphenyl and ethoxycarbonyloxy groups at position 5.
- Counterion : Ethyl ester (neutral, lipophilic).
Physicochemical Properties
- Solubility: The lithium salt exhibits higher solubility in polar solvents (e.g., water, ethanol) compared to the neutral ester (Ethyl compound) or bulky thienothiophene derivative (Compound 5).
- Reactivity: The lithium carboxylate is prone to nucleophilic substitution or coordination chemistry due to its ionic nature. Compound 5 reacts with hydrazine to form bis(aminopyrazoles), leveraging its cyano and propenenitrile groups . The Ethyl ester’s diphenyl groups may sterically hinder reactions, favoring stability over reactivity.
Notes
- Limited collision cross-section data for analogues restricts direct comparisons of mobility or spectroscopic behavior.
- The Ethyl ester’s properties are inferred from structural analogs due to sparse experimental data in .
- Further studies on the lithium salt’s electrochemical behavior could clarify its utility in energy storage applications.
Biological Activity
Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHLiNO and features a lithium ion coordinated with a pent-2-ynoate group substituted with a dimethylamino moiety. The compound exhibits notable chemical properties that contribute to its biological activities, particularly in enzyme modulation and interaction with various biochemical pathways .
Synthetic Routes
The synthesis of this compound typically involves the reaction of 5-(dimethylamino)pent-2-ynoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually conducted in organic solvents like tetrahydrofuran (THF) under inert conditions to prevent oxidation. Key parameters include:
- Reaction Temperature: Room temperature or slightly elevated.
- Purification: Recrystallization or distillation for high purity.
Industrial Production
In industrial settings, large-scale batch reactors are utilized, where conditions are tightly controlled to ensure consistent product quality. This includes monitoring temperature, pressure, and reactant ratios to optimize yield and purity.
This compound's biological activity is primarily attributed to two components:
- Lithium Ion Modulation: The lithium ion can influence enzyme activity, particularly those involved in neurotransmitter signaling pathways. It has been shown to stabilize mood and may have neuroprotective effects.
- Pent-2-Ynoate Group Activity: This moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular targets.
Enzyme Interaction
Research indicates that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on phosphoinositide signaling pathways, which are crucial for cellular communication and function .
Antimicrobial Activity
A study highlighted the antimicrobial potential of compounds similar to this compound. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
In a clinical study evaluating the neuroprotective effects of lithium compounds, participants receiving treatment showed improved outcomes in mood stabilization and cognitive function. The study suggested that compounds like this compound could play a role in managing bipolar disorder symptoms through their biochemical interactions .
Anticancer Research
Another study explored the use of lithium-based compounds in cancer therapy. Lithium's ability to modulate cellular pathways was investigated for its potential to enhance the efficacy of traditional chemotherapeutics. Results indicated that such compounds could sensitize cancer cells to treatment, providing a promising avenue for further research .
Summary of Findings
| Aspect | Details |
|---|---|
| Chemical Formula | CHLiNO |
| Synthesis Method | Reaction with lithium base; purification via recrystallization |
| Mechanism of Action | Modulation of enzyme activity; participation in biochemical reactions |
| Biological Activities | Neuroprotective effects; potential antimicrobial properties |
| Case Studies | Neuroprotection in bipolar disorder; sensitization in cancer therapy |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate, and how should purity be validated?
- Methodological Answer : Synthesis typically involves deprotonation of 5-(dimethylamino)pent-2-ynoic acid using lithium bases such as lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Post-synthesis, purity is validated via:
- 1H/13C NMR : To confirm absence of unreacted acid (e.g., δ ~12 ppm for carboxylic protons) and verify dimethylamino proton signals (δ ~2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular ion peaks matching the calculated m/z for [C₇H₁₀LiNO₂]+ .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% deviation.
Q. How can researchers optimize the stability of this compound in solution for kinetic studies?
- Methodological Answer : Stability is solvent-dependent. For polar aprotic solvents (e.g., DMSO, DMF):
- Conduct time-resolved ¹H NMR in deuterated solvents to monitor decomposition (e.g., appearance of free acid or dimerization byproducts).
- Use low-temperature storage (−20°C) under argon to minimize hydrolysis.
- Validate ionic integrity via conductivity measurements, ensuring consistent molar conductivity (~80–100 S·cm²·mol⁻¹ for lithium salts in DMSO) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the lithium coordination environment and its impact on reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict Li⁺ coordination (e.g., tetrahedral vs. trigonal planar). Analyze bond dissociation energies (BDEs) between Li⁺ and the carboxylate oxygen atoms.
- Molecular Dynamics (MD) : Simulate solvation dynamics in water/THF mixtures to assess ion-pair dissociation kinetics. Compare with experimental diffusion-ordered spectroscopy (DOSY) results .
Q. How can contradictions in reported thermochemical data for lithium carboxylates be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or ion clustering. To address this:
- Gas-Phase Calorimetry : Measure ΔrH° values via guided ion beam mass spectrometry (e.g., Li⁺ affinity of 5-(dimethylamino)pent-2-ynoate) to eliminate solvent interference .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes in solution-phase reactions, comparing with computational solvation models (e.g., COSMO-RS) .
Q. What advanced mass spectrometry techniques are suitable for tracking reaction intermediates involving this compound?
- Methodological Answer :
- Collision-Induced Dissociation (CID) MS/MS : Fragment the [M+Li]+ ion to identify characteristic product ions (e.g., m/z 171.0 for dimethylamino fragments, as seen in dansyl derivatization studies) .
- Ion Mobility Spectrometry (IMS) : Separate isomeric intermediates based on collision cross-section differences, validated against DFT-calculated structures .
Data Interpretation & Reproducibility
Q. How should researchers address irreproducible yields in the synthesis of this compound?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize reaction variables (e.g., stoichiometry, temperature, solvent purity).
- In Situ Monitoring : Employ ReactIR to track deprotonation progress (disappearance of ν(C=O) ~1700 cm⁻¹ and emergence of ν(COO⁻) ~1550 cm⁻¹) .
- Moisture Control : Karl Fischer titration of solvents (<50 ppm H₂O) and glovebox use (<1 ppm O₂/H₂O) are critical .
Q. What analytical workflows ensure accurate quantification of this compound in multicomponent reaction mixtures?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Calibrate with external standards.
- NMR qNMR : Integrate dimethylamino protons against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
